Sigma-1 receptor antagonist 3
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Overview
Description
Sigma-1 receptor antagonist 3 is a compound that interacts with the sigma-1 receptor, a unique ligand-operated chaperone protein found in various tissues, including the central nervous system. Sigma-1 receptors are involved in modulating several cellular processes, including calcium signaling, oxidative stress, and neuroprotection. This compound has shown potential in therapeutic applications, particularly in pain management and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sigma-1 receptor antagonist 3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common method involves the use of benzylpiperazine derivatives, which are synthesized through a series of reactions involving nucleophilic substitution and cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Sigma-1 receptor antagonist 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and electrophiles like alkyl halides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Sigma-1 receptor antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study sigma-1 receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating cellular processes such as calcium signaling and oxidative stress.
Medicine: Explored for its potential therapeutic effects in pain management, neurodegenerative diseases, and psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
Sigma-1 receptor antagonist 3 exerts its effects by binding to the sigma-1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. This binding modulates various cellular processes, including:
Calcium Signaling: Regulates calcium flux between the endoplasmic reticulum and mitochondria, affecting cellular homeostasis.
Oxidative Stress: Modulates reactive oxygen species (ROS) levels, providing neuroprotection.
Neuroprotection: Enhances the stability and function of the endoplasmic reticulum and mitochondria, protecting against cellular damage .
Comparison with Similar Compounds
Sigma-1 receptor antagonist 3 is unique in its high affinity and selectivity for the sigma-1 receptor. Similar compounds include:
BD 1047: Another sigma-1 receptor antagonist with similar binding properties.
SI 1/28: A benzylpiperazine derivative with high selectivity for the sigma-1 receptor.
RC-752: A novel sigma-1 receptor antagonist with promising antinociceptive activity .
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, therapeutic applications, and side effect profiles.
Properties
IUPAC Name |
5-chloro-2-(4-fluorophenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFN3O/c1-14-17(20)19(25-13-5-12-24-10-3-2-4-11-24)23-18(22-14)15-6-8-16(21)9-7-15/h6-9H,2-5,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIHSWLLDNASTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)F)OCCCN3CCCCC3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.